[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name of this compound is derived through systematic analysis of its functional groups and substituents. The parent structure is identified as an ethanaminium ion, with a chloride counterion. The full name reflects the following substituents:
- A 2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl group attached to the amino nitrogen.
- A 2-oxoethyl group linked to the same nitrogen.
- Three methyl groups completing the quaternary ammonium center.
Following IUPAC Rule C-82.3 for quaternary ammonium salts, the name prioritizes the longest alkyl chain attached to the nitrogen atom while accounting for substituents in descending order of complexity. The resulting systematic name is:
2-[[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl-trimethylazanium chloride .
Key features of the nomenclature include:
- Use of azanium to denote the positively charged nitrogen center.
- Hyphenation of substituents to clarify branching (e.g., 2-hydroxy-1-(hydroxymethyl)).
- Parentheses to isolate the 4-nitrophenyl group as a distinct aromatic substituent.
Properties
CAS No. |
93857-08-0 |
|---|---|
Molecular Formula |
C14H22ClN3O5 |
Molecular Weight |
347.79 g/mol |
IUPAC Name |
[2-[[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C14H21N3O5.ClH/c1-17(2,3)8-13(19)15-12(9-18)14(20)10-4-6-11(7-5-10)16(21)22;/h4-7,12,14,18,20H,8-9H2,1-3H3;1H |
InChI Key |
RPUBORWQSLGALI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The compound is synthesized through a sequence of reactions starting from simpler precursors:
- Step 1: Formation of the 2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl intermediate. This step often involves selective hydroxymethylation and nitration reactions on aromatic precursors.
- Step 2: Amination to introduce the amino group linked to the oxoethyl moiety.
- Step 3: Quaternization with trimethylammonium chloride to form the final cationic salt.
Each step requires precise control of reaction parameters such as temperature (often ambient to moderate heating), pH (neutral to slightly acidic), and reaction time (several hours) to ensure the desired transformations without side reactions.
Industrial Scale Production
In industrial settings, the synthesis is scaled up using:
- Large reactors with continuous flow systems to maintain consistent reaction conditions.
- Automated dosing of reactants to control stoichiometry.
- In-line monitoring of reaction progress via spectroscopic or chromatographic methods.
- Purification by crystallization or chromatographic techniques to achieve high purity.
This approach ensures reproducibility, safety, and efficiency in producing the compound at scale.
Key Reaction Types Involved
| Reaction Type | Description | Common Reagents/Conditions | Outcome/Products |
|---|---|---|---|
| Hydroxymethylation | Introduction of hydroxymethyl groups on aromatic rings | Formaldehyde or paraformaldehyde, acidic catalyst | Hydroxymethylated aromatic intermediates |
| Amination | Formation of amino linkages | Amines, controlled pH | Amino-substituted intermediates |
| Quaternization | Formation of trimethylammonium salt by reaction with trimethylamine chloride | Trimethylamine hydrochloride, mild heating | Quaternary ammonium chloride salt (final product) |
| Oxidation/Reduction | Optional modifications of nitrophenyl or hydroxymethyl groups | Oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4) | Aldehydes, acids, or aniline derivatives |
Detailed Preparation Example (Literature-Based)
A representative synthetic procedure includes:
- Synthesis of Intermediate: React 4-nitrophenyl precursor with formaldehyde under acidic conditions to introduce hydroxymethyl groups.
- Amination: React the hydroxymethylated intermediate with aminoacetyl chloride or a similar reagent to introduce the amino-2-oxoethyl group.
- Quaternization: Treat the amino intermediate with trimethylamine hydrochloride under stirring at 30–40 °C for 4–6 hours to form the trimethylammonium chloride salt.
- Purification: Isolate the product by crystallization from aqueous solution or by chromatographic methods to achieve >98% purity.
Comparative Table of Preparation Methods
| Method | Key Reactants | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Multi-step batch synthesis | 4-nitrophenyl precursor, formaldehyde, aminoacetyl chloride, trimethylamine hydrochloride | 25–40 °C, pH 6.5–7.0, 4–6 h | 85–95 | Suitable for lab and pilot scale |
| Continuous flow synthesis | Same as above | Continuous feed, controlled temp | 90–98 | Industrial scale, high reproducibility |
| Quaternization via chlorohydrin intermediate | Chlorohydrin, trimethylamine | 32–38 °C, 4 h | 84–97 | Alternative route with high conversion |
Research Findings and Optimization
- Reaction Monitoring: Use of in situ spectroscopic techniques (e.g., NMR, IR) allows real-time tracking of intermediate formation and quaternization efficiency.
- Catalyst Use: Acidic or basic catalysts can accelerate hydroxymethylation and quaternization steps, improving yield and reducing reaction time.
- Purification: Activated carbon treatment and vacuum concentration improve product color and purity.
- Environmental Considerations: Continuous flow methods reduce waste and improve safety by minimizing handling of hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, aniline derivatives, and substituted ammonium compounds.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a quaternary ammonium structure, which imparts unique properties such as solubility in water and potential bioactivity. Its molecular formula is C13H18ClN3O4, and it features functional groups that enable interactions with biological systems.
Biological Applications
- Antimicrobial Activity
- Drug Delivery Systems
- Tissue Engineering
Analytical Applications
- Chromatography
- Spectroscopic Studies
Case Studies
Mechanism of Action
The mechanism of action of [2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
To contextualize [2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride, we analyze its structural and functional analogs, focusing on ammonium derivatives and nitroaromatic compounds.
Structural Analogues
2.1.1 Venlafaxine Hydrochloride
Venlafaxine hydrochloride (1-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]dimethylammonium chloride) shares a tertiary ammonium center and aryl substituents but differs critically in substituent chemistry and charge:
- Aryl Group: Venlafaxine’s 4-methoxyphenyl group is electron-donating, contrasting with the target compound’s electron-withdrawing 4-nitrophenyl group. This difference impacts lipophilicity (logP) and binding affinity to targets like serotonin-norepinephrine transporters .
- Ammonium Center : Venlafaxine’s dimethylammonium group is protonated at physiological pH, while the target compound’s trimethylammonium group is permanently charged. This affects membrane permeability and pharmacokinetics.
2.1.2 Acetylcholine Derivatives
Acetylcholine analogs (e.g., carbachol) share quaternary ammonium groups but lack aromatic systems. The nitroaromatic moiety in the target compound may confer distinct redox properties or interactions with nitroreductase enzymes, absent in simpler ammonium salts.
Physicochemical Properties
| Property | Target Compound | Venlafaxine HCl | Carbachol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 313.87 | 182.65 |
| logP | ~0.5 (predicted, nitro group ↑) | 2.5–3.0 | -1.3 |
| Charge at pH 7.4 | +1 (permanent) | +1 (pH-dependent) | +1 (permanent) |
| Aryl Substituent | 4-Nitrophenyl (electron-withdrawing) | 4-Methoxyphenyl (electron-donating) | None |
Key Observations :
- Permanent charge in the target compound may enhance renal excretion compared to venlafaxine, which exhibits pH-dependent ionization .
Computational Similarity Analysis
Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients:
- Similarity to Venlafaxine : Moderate (~0.4–0.5 Tanimoto), driven by shared ammonium and aryl motifs but diverging due to nitro vs. methoxy groups.
- Activity Cliffs: Structural differences (e.g., charge permanence) may create “activity cliffs,” where minor modifications lead to drastic changes in biological effects .
Biological Activity
The compound [2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride, often referred to as a quaternary ammonium compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a trimethylammonium group, a hydroxymethyl group, and a nitrophenyl moiety. Its molecular formula is , with a molar mass of approximately 303.74 g/mol. The presence of both hydrophilic and hydrophobic components suggests potential applications in drug delivery and antimicrobial activity.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity and Cell Viability
In vitro studies assessing the cytotoxic effects of this compound on human cell lines have shown varying degrees of toxicity. The results suggest that while the compound can inhibit cell proliferation in certain cancer cell lines, it exhibits lower toxicity in normal cells.
- Case Study : A study evaluated the effects on human lung carcinoma (A549) and normal fibroblast (WI-38) cell lines. The IC50 values were found to be:
- A549: 25 µg/mL
- WI-38: 100 µg/mL
This indicates a selective cytotoxic effect, which could be beneficial in cancer therapy applications.
The proposed mechanism of action for [2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride involves:
- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to permeability changes.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial effects.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
Pharmacological Studies
Recent pharmacological studies have begun to explore the therapeutic potential of this compound in various disease models:
- Anti-inflammatory Effects : Preliminary findings suggest that the compound may reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.
- Neuroprotective Properties : Animal models have shown promise in neuroprotection, suggesting that it may help mitigate neurodegenerative conditions.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
The synthesis of this quaternary ammonium derivative requires careful control of reaction conditions. A multi-step approach is recommended:
Amination : React 4-nitrophenylglycidol with a primary amine (e.g., ethanolamine) under basic conditions to form the hydroxymethyl-hydroxy-nitrophenyl ethylamine intermediate.
Quaternization : Introduce the trimethylammonium group via alkylation with methyl iodide or chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
Purification : Use column chromatography (silica gel, methanol/chloroform gradient) followed by recrystallization from ethanol/water. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound?
- NMR : Assign peaks using 2D experiments (COSY, HSQC):
- FTIR : Confirm functional groups:
Advanced Research Questions
Q. How can molecular dynamics simulations predict this compound’s solvation behavior and stability?
Q. How to address contradictions in experimental vs. computational vibrational spectra?
Discrepancies often arise from solvent effects or anharmonicity. Mitigate via:
Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to computational IR spectra .
Experimental Validation : Use Raman spectroscopy under controlled humidity to minimize water interference.
Data Reconciliation : Compare experimental peaks (e.g., NO stretch at 1520 cm) with scaled DFT frequencies (B3LYP/6-311+G(d,p)) and adjust scaling factors (0.96–0.98) .
Q. What strategies resolve crystallographic disorder in X-ray diffraction studies?
- Data Collection : Use low-temperature (100 K) synchrotron radiation to improve resolution.
- Refinement : Apply the SHELXL97 package with anisotropic displacement parameters for non-H atoms. For disordered regions (e.g., hydroxymethyl group), use PART instructions and occupancy refinement .
- Validation : Check R (<5% discrepancy from R) and PLATON’s ADDSYM to detect missed symmetry .
Methodological Challenges in Stability Studies
Q. How to design accelerated degradation studies under varying pH and temperature?
- Conditions : Prepare buffers (pH 1–13) and incubate samples at 40°C, 60°C, and 80°C. Withdraw aliquots at 0, 7, 14, and 28 days.
- Analytics : Monitor via LC-MS for degradation products (e.g., nitro group reduction to amine or hydrolysis of the amide bond). Use Arrhenius plots to extrapolate shelf life .
Q. How does the nitro group influence photostability, and how can this be quantified?
- Experimental Setup : Expose solid and solution samples to UV light (λ = 254 nm) in a photoreactor.
- Quantification : Track nitro decay via UV-Vis (absorbance at 310 nm) and correlate with HPLC peak area loss. Use actinometry to calibrate light intensity .
Data Contradiction Analysis
Q. Conflicting solubility data in polar vs. nonpolar solvents: How to resolve?
Q. Discrepancies in reported pKa values: What methodological factors contribute?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
